molecular formula C10H7Cl4NO3S2 B5159428 3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one

3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one

Cat. No.: B5159428
M. Wt: 395.1 g/mol
InChI Key: BSZUGGXACBFKEQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one is a heterocyclic compound that contains a thiazolidine ring substituted with a chlorophenyl sulfonyl group and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trichloromethylthioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one is unique due to its combination of a thiazolidine ring with a chlorophenyl sulfonyl and trichloromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-(trichloromethyl)-1,3-thiazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl4NO3S2/c11-6-1-3-7(4-2-6)20(17,18)15-5-8(16)19-9(15)10(12,13)14/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZUGGXACBFKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)SC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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